molecular formula C13H23N3O4 B3126706 Prolyl-leucyl-glycine CAS No. 33676-42-5

Prolyl-leucyl-glycine

Cat. No. B3126706
CAS RN: 33676-42-5
M. Wt: 285.34 g/mol
InChI Key: FXGIMYRVJJEIIM-UWVGGRQHSA-N
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Description

Prolyl-leucyl-glycine is a tripeptide derived from three amino acids . It is also known as Melanostatin or Melanocyte-inhibiting factor (MIF-1), an endogenous peptide fragment derived from the cleavage of the hormone oxytocin . It has a molecular formula of C13H23N3O4 and a molecular weight of 285.34 .


Synthesis Analysis

The synthesis of Prolyl-leucyl-glycine could involve enzymes like Procollagen-proline dioxygenase, also known as prolyl hydroxylase . These enzymes catalyze the incorporation of oxygen into organic substrates through a mechanism that requires alpha-Ketoglutaric acid, Fe 2+, and ascorbate .


Molecular Structure Analysis

Prolyl-leucyl-glycine contains a total of 43 bonds, including 20 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Prolyl-leucyl-glycine could be involved in various chemical reactions. For instance, Procollagen-proline dioxygenase catalyzes the reaction: L-proline + alpha-ketoglutaric acid + O2 → (2S, 4R)-4-hydroxyproline + succinate + CO2 . The replacement of the glycyl residue in the asparagine-containing peptide with a bulky leucyl or prolyl residue results in a 33-50-fold decrease in the rate of degradation .


Physical And Chemical Properties Analysis

Prolyl-leucyl-glycine has a molecular formula of C13H23N3O4 and a molecular weight of 285.34 .

Scientific Research Applications

Potentiation of Levodopa Effect

Prolyl-leucyl-glycine amide (PLG) demonstrates significant potentiation of levodopa's effects, particularly in motor performance and intellectual functioning. This was observed in a study where PLG was injected intravenously, enhancing the impact of orally administered levodopa (Barbeau, 1975).

Antiparkinsonian Activity

PLG shows some antiparkinsonian activity, as indicated by studies in parkinsonian patients. When used with levodopa, PLG can reduce drug-induced dyskinesias, suggesting potential therapeutic applications in Parkinson's disease (Kastin & Barbeau, 1972).

Role in Plant Stress Resistance

While not directly related to PLG, research on glycine betaine and proline in plants sheds light on the roles of similar compounds in stress resistance. These compounds aid in enzyme and membrane integrity under stress conditions such as drought and extreme temperatures (Ashraf & Foolad, 2007).

Interaction with Opiate Receptors

Studies have investigated the interaction of prolyl-leucyl-glycine with brain opiate receptors. The findings indicate that PLG does not interact with these receptors, as evidenced by unchanged binding affinities in various tests (Bhargava, Pandev, & Matwyshyn, 1983).

Absorption and Transport in Intestinal Mucosa

Research on the intestinal transport of amino acid residues from dipeptides, including glycyl-L-proline and prolyl-glycine, contributes to understanding the absorption and metabolic pathways of similar compounds in the gastrointestinal system (Guandalini & Rubino, 1982; Rubino, Field, & Shwachman, 1971).

Impact on Central and Peripheral Effects of Oxotremorine

PLG has been shown to antagonize the central and peripheral effects of oxotremorine, a compound used in neuroscience research. This highlights the peptide's potential in modulating neurological responses (Plotnikoff & Kastin, 1974).

Peptide Dynamics in Protein Folding

The dynamics of proline and glycine residues, commonly found in protein loops and turns, are crucial during protein folding. Understanding their behavior helps in elucidating the process of protein formation and stability (Krieger, Möglich, & Kiefhaber, 2005).

Effect on Intestinal Peptidases in Diabetes

A study on the effect of diabetes on intestinal peptidases, including those hydrolyzing prolyl-glycine, provides insights into how metabolic diseases can influence peptide digestion and absorption (Arvanitakis, Folscroft, & Stitt, 1978).

Mechanism of Action

Prolyl-leucyl-glycine, as Melanocyte-inhibiting factor, produces multiple effects, both blocking the effects of opioid receptor activation, while at the same time acting as a positive allosteric modulator of the D2 and D4 dopamine receptor subtypes . It also inhibits the release of other neuropeptides such as alpha-MSH .

Safety and Hazards

When handling Prolyl-leucyl-glycine, it’s important to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Prolyl-leucyl-glycine and its analogs may open the way for developing a novel molecule for treating neurodegenerative disorders, including Alzheimer’s Disease . Further studies with this peptide are encouraged .

properties

IUPAC Name

2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4/c1-8(2)6-10(12(19)15-7-11(17)18)16-13(20)9-4-3-5-14-9/h8-10,14H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGIMYRVJJEIIM-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955293
Record name N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prolyl-leucyl-glycine

CAS RN

33676-42-5
Record name Prolyl-leucyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-2-{[hydroxy(pyrrolidin-2-yl)methylidene]amino}-4-methylpentylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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